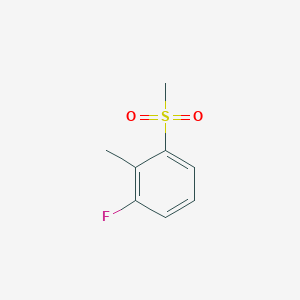

2-Fluoro-6-(methylsulfonyl)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIAYVPQLLIZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697090 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-59-3 | |

| Record name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828270-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(methylsulfonyl)toluene

Introduction

2-Fluoro-6-(methylsulfonyl)toluene is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a fluorine atom and a methylsulfonyl group ortho to a methyl group, imparts unique electronic and steric properties that are often sought after in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth technical details, step-by-step protocols, and a comparative analysis of the different approaches. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and considerations regarding regioselectivity and overall yield. This guide will focus on two primary and scientifically sound approaches:

-

Pathway A: Synthesis via Chlorosulfonation of 2-Fluorotoluene and Subsequent Methylation. This is a classical approach that begins with a commercially available starting material and proceeds through a key sulfonyl chloride intermediate.

-

Pathway B: Synthesis via Oxidation of a 2-Fluoro-6-(methylthio)toluene Precursor. This pathway involves the initial introduction of a methylthio group, which is then oxidized to the desired methylsulfonyl group in the final step.

Pathway A: Chlorosulfonation of 2-Fluorotoluene followed by Methylation

This pathway is a robust and well-documented method for the preparation of this compound. It leverages the electrophilic aromatic substitution of 2-fluorotoluene to introduce the sulfonyl chloride functionality, which is then converted to the target methyl sulfone.

Logical Workflow for Pathway A

An In-depth Technical Guide to 2-Fluoro-6-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Fluoro-6-(methylsulfonyl)toluene, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just the fundamental data, but also the nuanced insights necessary for its effective application in your research and development endeavors. This guide is structured to deliver a deep understanding of the compound's properties, synthesis, and utility, grounded in established scientific principles and practical considerations. The strategic placement of a fluorine atom and a methylsulfonyl group on the toluene scaffold imparts unique electronic and conformational properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Throughout this guide, we will explore the causality behind its reactivity and its role as a versatile synthon in the pursuit of novel therapeutics.

Core Identifiers and Chemical Properties

This compound, a solid at room temperature, is a halogenated and sulfonated aromatic compound with significant potential in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Key Identifiers

A comprehensive list of identifiers for this compound is provided below to ensure accurate compound identification and facilitate seamless information retrieval from chemical databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 828270-59-3 | [2][3][4] |

| IUPAC Name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |

| Molecular Formula | C₈H₉FO₂S | [3][4] |

| Molecular Weight | 188.22 g/mol | [3][4] |

| MDL Number | MFCD15527256 | [3][4] |

| InChI | 1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |

| InChIKey | NLIAYVPQLLIZHN-UHFFFAOYSA-N | |

| SMILES | CC1=C(S(=O)(=O)C)C=CC=C1F | [2] |

Physicochemical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, some information can be gleaned from supplier data and by analogy to structurally related compounds.

| Property | Value | Notes |

| Physical Form | Solid | |

| Appearance | White to yellow solid | [1] |

| Melting Point | Not specified | Data for the related isomer, 4-(Methylsulfonyl)toluene, is 85-89 °C. |

| Boiling Point | Not specified | Predicted boiling point for the isomer 2-Fluoro-5-(methylsulfonyl)toluene is 318.0±42.0 °C at 760 Torr. |

| Solubility | Not specified | Expected to be soluble in common organic solvents. |

| Storage | Store in a refrigerator. |

The Scientific Rationale: The Role of Fluorine and the Sulfonyl Group in Drug Design

The utility of this compound as a building block in medicinal chemistry stems from the synergistic effects of its constituent functional groups: the fluorine atom and the methylsulfonyl group.

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The sulfonyl group is a versatile functional moiety that is a cornerstone in modern drug discovery.[5] Its tetrahedral geometry and the polarity of the S-O bonds allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.[5] Furthermore, the sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and adjacent functionalities.[5] In drug design, sulfonyl-containing compounds, such as sulfonamides and sulfones, play a key role in developing therapeutic agents for a wide range of diseases, including diabetes.[2]

The combination of these two functional groups in this compound creates a unique electronic and steric environment on the toluene scaffold, offering medicinal chemists a valuable tool for fine-tuning the properties of lead compounds.

Synthesis and Reactivity

A common strategy for the synthesis of aryl sulfones involves the oxidation of the corresponding aryl sulfide. Therefore, a potential synthetic pathway for this compound could begin with the synthesis of 2-fluoro-6-methylthioanisole, followed by oxidation to the desired sulfone.

Alternatively, methods for the synthesis of related fluorinated methylsulfonyl benzene compounds often involve multi-step processes starting from commercially available materials. For instance, the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene has been achieved through a Friedel-Crafts reaction.[6] Another approach involves the conversion of sulfonyl chlorides to the corresponding alkylsulfonates.[7]

A patent for the synthesis of methylsulphonyl benzene compounds describes processes for preparing related structures, which could potentially be adapted for the synthesis of this compound.[6]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a plausible precursor. This is a generalized representation and would require experimental optimization.

Caption: Conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methylsulfonyl group provides multiple points for synthetic elaboration and allows for the introduction of these key pharmacophores into target molecules.

While specific examples of marketed drugs synthesized from this exact starting material are not prominently documented, its structural motifs are present in various biologically active compounds. The strategic use of such fluorinated and sulfonylated intermediates allows for the systematic exploration of a compound's structure-activity relationship (SAR) during the drug discovery process.

A patent application mentions the use of a related compound, isopropyl 4-(5-cyano-4-{2-[2-fluoro-4-(methylsulfonyl)phenyl]propyl}-1H-pyrazol-1-yl)piperidine-1-carboxylate, in the context of GPR119 modulators for the potential treatment of diabetes and related conditions.[8] This highlights the potential utility of the 2-fluoro-methylsulfonyl phenyl moiety in the design of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

This information is based on available supplier data and may not be exhaustive.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P313: Get medical advice/attention.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Spectral Data

For reference, the characteristic infrared absorption bands for the sulfonyl group (SO₂) typically appear in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-F stretching vibration for an aryl fluoride is typically observed in the 1270-1100 cm⁻¹ region.

Conclusion and Future Outlook

This compound represents a strategically designed building block for medicinal chemistry and organic synthesis. The convergence of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules. While the publicly available data on its synthesis and specific applications are still emerging, its structural features align with current trends in drug design that leverage fluorination and the incorporation of sulfonyl groups to optimize pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such specialized building blocks is expected to increase, making this compound a compound of significant interest for further investigation and application.

References

- 1. This compound [myskinrecipes.com]

- 2. 828270-59-3|this compound|BLD Pharm [bldpharm.com]

- 3. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide - Google Patents [patents.google.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. scienceopen.com [scienceopen.com]

- 6. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 7. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

The Strategic Incorporation of 2-Fluoro-6-(methylsulfonyl)toluene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a fluorine atom and a methylsulfonyl group on a toluene scaffold presents a unique and powerful building block for medicinal chemistry. This technical guide explores the potential applications of 2-Fluoro-6-(methylsulfonyl)toluene, not as a final drug entity, but as a crucial intermediate in the synthesis of complex therapeutic agents. We will delve into the strategic rationale for its use, focusing on how the distinct physicochemical properties imparted by its functional groups can be leveraged to optimize drug candidates. A central case study will illuminate its practical application in the synthesis of a clinically significant kinase inhibitor, providing a tangible example of its value in modern drug discovery.

Introduction: The Power of Strategic Functionalization

In the intricate process of drug design and development, the selection of appropriate chemical building blocks is paramount. The journey from a lead compound to a clinical candidate often involves meticulous molecular engineering to enhance potency, selectivity, and pharmacokinetic properties. The strategic placement of specific functional groups can dramatically alter a molecule's behavior in a biological system. This compound represents a prime example of such a strategic building block, embodying the synergistic benefits of two of the most impactful moieties in medicinal chemistry: fluorine and the methylsulfonyl group.

The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1][2][3][4] Its introduction can block sites of oxidative metabolism, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which in turn affects solubility and membrane permeability.[1][5]

The methylsulfonyl group, on the other hand, is a versatile polar functional group that can act as a bioisostere for other groups, improve solubility, and enhance metabolic stability.[6][7] It can also participate in hydrogen bonding interactions with protein targets, contributing to binding affinity.[8] The combination of these two groups on a single, readily modifiable toluene ring makes this compound a highly attractive starting material for the synthesis of novel therapeutics.

Physicochemical Properties and Synthetic Utility

The true value of this compound lies in the predictable and advantageous ways its constituent parts influence a larger molecule.

| Property | Contribution of Fluoro Group | Contribution of Methylsulfonyl Group |

| Metabolic Stability | Blocks C-H oxidation by P450 enzymes.[4] | Resistant to metabolic degradation.[7] |

| Lipophilicity (LogP) | Increases lipophilicity.[1] | Generally decreases lipophilicity, improving aqueous solubility.[6] |

| Binding Affinity | Can form favorable interactions with protein backbones and side chains through dipole-dipole and orthogonal multipolar C–F---C=O interactions.[3] | Acts as a hydrogen bond acceptor.[8] |

| pKa Modulation | Strong electron-withdrawing effect can lower the pKa of nearby basic centers.[1][5] | Electron-withdrawing nature can influence the acidity/basicity of adjacent groups. |

| Solubility | Can increase solubility in lipidic environments. | Enhances aqueous solubility.[6] |

The toluene methyl group provides a convenient handle for further chemical modification, most commonly through oxidation to a carboxylic acid or halogenation to a benzyl halide, opening up a vast chemical space for derivatization. However, a particularly powerful application involves the transformation of the toluene into an aniline, a key intermediate for the synthesis of numerous kinase inhibitors.

Case Study: Synthesis of TRK Inhibitors

A compelling example of the utility of a this compound-derived intermediate is found in the synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors. Fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[2] Larotrectinib is a first-in-class, highly selective TRK inhibitor approved for the treatment of patients with NTRK gene fusion-positive solid tumors.[3] The synthesis of Larotrectinib and related analogs, as detailed in patent literature, provides a clear illustration of the strategic use of the 2-fluoro-6-(methylsulfonyl)aniline scaffold, which can be derived from this compound.

Synthesis of the Key Intermediate: 2-Fluoro-6-(methylsulfonyl)aniline

The conversion of this compound to the corresponding aniline is a straightforward two-step process that is standard in medicinal chemistry.

Caption: Synthetic route from this compound to 2-Fluoro-6-(methylsulfonyl)aniline.

Experimental Protocol: Synthesis of 2-Fluoro-6-(methylsulfonyl)aniline

-

Nitration: To a cooled (0 °C) solution of this compound in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction mixture is poured onto ice and the precipitated product, 2-Fluoro-6-nitro-3-(methylsulfonyl)toluene, is collected by filtration.

-

Reduction: The nitro-intermediate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to yield 2-Fluoro-6-(methylsulfonyl)aniline.

Application in the Synthesis of a TRK Inhibitor Scaffold

The resulting 2-Fluoro-6-(methylsulfonyl)aniline is a key building block in the synthesis of pyrazolopyrimidine-based TRK inhibitors, as described in patent WO 2010/033941.[9]

Caption: General synthetic scheme for the incorporation of the 2-Fluoro-6-(methylsulfonyl)aniline moiety into a TRK inhibitor scaffold.

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Intermediate (Adapted from WO 2010/033941)

-

Coupling Reaction: A mixture of 2-Fluoro-6-(methylsulfonyl)aniline and a suitably substituted chloropyrazolopyrimidine is heated in a solvent such as n-butanol or dioxane, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the aniline nitrogen displaces the chlorine atom on the pyrazolopyrimidine core.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography on silica gel to yield the desired coupled product.

This intermediate can then be further elaborated to introduce the necessary pharmacophoric elements for potent TRK inhibition.

The Role of the 2-Fluoro-6-(methylsulfonyl)phenyl Moiety in TRK Inhibition

The 2-Fluoro-6-(methylsulfonyl)phenyl moiety plays a critical role in the overall pharmacological profile of the resulting TRK inhibitor.

-

Anchoring and Selectivity: The aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The ortho-fluoro and ortho-methylsulfonyl groups provide steric and electronic constraints that can enhance selectivity for the target kinase by disfavoring binding to other kinases with different hinge region conformations.

-

Improved Physicochemical Properties: The fluorine atom can enhance membrane permeability, which is crucial for oral bioavailability and, in some cases, for crossing the blood-brain barrier to target central nervous system tumors. The methylsulfonyl group contributes to the overall polarity of the molecule, which can help to optimize solubility and avoid excessive lipophilicity that can lead to off-target effects and poor pharmacokinetic properties.

-

Metabolic Stability: The fluorine atom at the ortho position can shield the aniline linkage from metabolic degradation, contributing to a longer in vivo half-life.

TRK Signaling Pathway

The therapeutic rationale for using inhibitors derived from this scaffold is to block the oncogenic signaling driven by NTRK fusions.

Caption: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.

In NTRK fusion-positive cancers, the TRK kinase domain is constitutively active, leading to the downstream activation of pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. This aberrant signaling drives tumor growth and survival. TRK inhibitors, by binding to the ATP-binding pocket of the TRK kinase domain, block its activity and shut down these downstream oncogenic signals.

Conclusion

This compound, and its readily accessible aniline derivative, represent a valuable and strategically designed building block in medicinal chemistry. The judicious combination of a fluorine atom and a methylsulfonyl group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated by its application in the synthesis of potent TRK inhibitors, this scaffold can contribute to enhanced potency, selectivity, and favorable pharmacokinetic properties. As the demand for highly optimized and targeted therapies continues to grow, the importance of such well-conceived chemical intermediates in the drug discovery and development pipeline cannot be overstated.

References

- 1. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 4. Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]

- 7. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]

- 8. EP3439662B1 - Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility of 2-Fluoro-6-(methylsulfonyl)toluene in common organic solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Fluoro-6-(methylsulfonyl)toluene in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of common organic solvents. Given the limited publicly available solubility data for this compound, this document outlines a detailed experimental protocol, grounded in established principles of physical chemistry, to enable the generation of reliable and reproducible solubility profiles.

Introduction to this compound

This compound is a halogenated aromatic sulfone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom and a methylsulfonyl group on a toluene backbone, imparts unique electronic and steric properties that are leveraged in various chemical transformations. Understanding its solubility in different organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This guide provides the necessary protocols to establish this critical physicochemical parameter. The compound is a solid at room temperature.[1]

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool in solubility studies.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as alcohols and water, have significant dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hydrocarbons (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes.

This compound possesses both polar (the sulfonyl and fluoro groups) and nonpolar (the toluene ring) characteristics. Therefore, its solubility is expected to vary across a spectrum of organic solvents. A systematic investigation is necessary to quantify this behavior.

Experimental Protocol for Solubility Determination

This section details a robust, self-validating methodology for determining the solubility of this compound.

Materials and Equipment

-

Solute: this compound (purity ≥95%)[4]

-

Solvents: A selection of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Calibrated thermometers

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis.

-

Safety Precautions

Handle this compound and all organic solvents in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for detailed hazard information. Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Experimental Workflow

The following diagram illustrates the systematic approach to determining solubility.

References

A Researcher's Guide to Sourcing 2-Fluoro-6-(methylsulfonyl)toluene for Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoro-6-(methylsulfonyl)toluene, a key chemical building block for researchers in medicinal chemistry and drug development. Beyond a simple list of vendors, this document outlines the critical importance of material purity, provides a framework for supplier validation, and details the compound's application in the synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of a Niche Building Block

This compound (CAS No. 828270-59-3) is an aromatic organic compound featuring a strategic arrangement of functional groups: a fluorine atom, a methyl group, and a methylsulfonyl group. This unique substitution pattern makes it a valuable intermediate in multi-step organic synthesis, particularly for creating complex heterocyclic scaffolds found in modern drug candidates. Its utility is exemplified by its role as a foundational precursor in the synthesis of novel kinase inhibitors, a class of molecules at the forefront of targeted cancer therapy and immunology.

The fluorine atom can modulate metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing moiety, can influence the reactivity of the aromatic ring and serve as a hydrogen bond acceptor. For drug development professionals, securing a reliable source of this compound is not merely a logistical step but a critical variable that can impact experimental reproducibility, timelines, and the ultimate success of a research campaign.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 828270-59-3 | Angene Chemical |

| Molecular Formula | C₈H₉FO₂S | Angene Chemical |

| Molecular Weight | 188.22 g/mol | Angene Chemical |

| Appearance | White to off-white powder/solid | Supplier Data |

| Purity | Typically ≥95% | Supplier Catalogs |

Safety & Handling: According to the Safety Data Sheet (SDS) provided by Angene Chemical, this compound should be handled with care.[1]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, fumes, or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]

The Cornerstone of Reliability: A Protocol for Supplier Qualification

In drug discovery, the integrity of your starting materials is paramount. An impurity, even at levels below 1%, can lead to failed reactions, misleading biological data, and months of lost work. Therefore, selecting a supplier is not about finding the lowest price but about establishing a partnership in quality. The narrative that a reagent is simply "pure" is insufficient; a self-validating system based on documentation and analysis is required.

The Certificate of Analysis (CoA): Your Primary Tool for Validation

A batch-specific Certificate of Analysis (CoA) is a non-negotiable document that provides a detailed quality report for the exact material you receive.[2][3][4] It is distinct from a general specification sheet, which only lists target ranges.[5] An informative CoA should always include:

-

Product and Batch Information: Product name, CAS number, and a unique lot/batch number.[2]

-

Purity Determination: The exact purity percentage (e.g., 98.7%) and the analytical method used to determine it, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]

-

Identity Confirmation: Data from analytical methods that confirm the molecular structure, such as ¹H NMR (Proton Nuclear Magnetic Resonance) or Mass Spectrometry (MS).[2]

-

Physical Properties: Measured properties like melting point or appearance.[2]

-

Date of Analysis and Expiry: Ensures the data is current and the material is stable.[2]

A Step-by-Step Workflow for Vetting Commercial Suppliers

The following workflow illustrates a robust process for qualifying and procuring this compound, ensuring a foundation of quality for your research.

References

- 1. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-(methylsulfonyl)toluene

Introduction: A Proactive Approach to Laboratory Safety

2-Fluoro-6-(methylsulfonyl)toluene (CAS No. 828270-59-3) is a substituted aromatic sulfone, a class of compounds increasingly utilized as synthetic building blocks in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable reagent. However, these same properties, derived from the interplay of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom on a toluene backbone, necessitate a nuanced and rigorous approach to its handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the hazards associated with this compound, enabling laboratory personnel to implement self-validating safety protocols grounded in first principles of chemistry and toxicology.

Section 1: Physicochemical Identity and Hazard Profile

A foundational understanding of a chemical's properties is the first step in risk mitigation. The data below summarizes the known characteristics of this compound.

| Property | Value | Source |

| CAS Number | 828270-59-3 | [1][2][3] |

| Molecular Formula | C₈H₉FO₂S | [3][4] |

| Molecular Weight | 188.22 g/mol | [3][4] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Purity | Typically ≥95% | [3] |

GHS Hazard Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as follows.[1] The rationale for these classifications stems from the compound's potential to interact with biological systems.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

While comprehensive toxicological data for this specific molecule is not widely published, the hazard profile can be inferred from its structural motifs. Aromatic sulfones and fluorinated toluenes can cause irritation to skin, eyes, and mucous membranes.[5][6]

Caption: GHS Hazard Profile for this compound.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered strategy known as the "Hierarchy of Controls." For a compound like this compound, this hierarchy must be strictly applied.

Engineering Controls

Engineering controls are the most effective line of defense as they physically isolate the hazard from the user.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is critical to prevent inhalation of any potential dusts or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific task being performed.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times.[5] When there is a heightened risk of splash, such as during transfers of solutions or reaction workups, a face shield should be worn in addition to goggles.[6][10]

-

Skin Protection:

-

Gloves: Wear nitrile gloves as a minimum standard. If prolonged contact or immersion is possible, consider a more robust glove material. Always inspect gloves before use and replace them immediately if they are contaminated or show signs of degradation.[5][6]

-

Lab Coat: A flame-retardant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.[8]

-

-

Respiratory Protection: Not typically required when working within a certified fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator may be necessary.[5][8] Personnel must be medically cleared and fit-tested to use respirators.[8][10]

Caption: Task-Based Personal Protective Equipment (PPE) Selection Workflow.

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for preventing accidents and ensuring regulatory compliance.

Handling

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors and direct contact with skin and eyes.[9]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][9]

-

Static Discharge: While not explicitly classified as flammable, related toluene compounds are. As a precaution, especially when handling in non-polar solvents, take measures against static discharge. Use spark-proof tools and ensure equipment is properly grounded.[5][9]

Storage

-

Container: Keep the container tightly closed and properly labeled.[11][12]

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9][11][12]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases. The sulfonyl group can be reactive, and related compounds like benzene sulfonyl chloride react violently with certain materials and with water to produce corrosive gases.[5][6]

Disposal

-

Waste Classification: This material must be disposed of as hazardous chemical waste.[13] Under no circumstances should it be discharged into drains or mixed with general laboratory trash.[13]

-

Procedure:

-

Collect waste material and any contaminated items (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.[13][14]

-

The label must clearly identify the contents, including "Hazardous Waste" and the full chemical name.[13]

-

Store the waste container in a designated satellite accumulation area, following all storage requirements for flammable and reactive materials.[13]

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[13]

-

Section 4: Emergency Procedures: First Aid and Spill Response

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

-

General Advice: In case of exposure, immediately move the affected person to fresh air and seek medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5][15]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[4]

Accidental Release and Spill Cleanup

-

Minor Spill (within a fume hood):

-

Ensure PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[9][17]

-

Carefully collect the absorbent material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[5][7]

-

Decontaminate the area with an appropriate solvent and then soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate all non-essential personnel from the area immediately.[11]

-

Alert others in the vicinity and notify your institution's EHS or emergency response team.[8]

-

If trained and safe to do so, prevent the spill from entering drains.[12]

-

Allow only trained emergency responders with appropriate PPE to handle the cleanup.[8][18]

-

References

- 1. angenechemical.com [angenechemical.com]

- 2. 828270-59-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2-Fluoro-4-(Methylsulfonyl)toluene - Safety Data Sheet [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. umass.edu [umass.edu]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 15. CCOHS: Toluene [ccohs.ca]

- 16. merckmillipore.com [merckmillipore.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. airgas.com [airgas.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Fluoro-6-(methylsulfonyl)toluene

Introduction: A Strategic Reagent for Complex Aromatic Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic introduction of substituents to aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands as a powerful tool for this purpose, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic systems.[1][2] 2-Fluoro-6-(methylsulfonyl)toluene has emerged as a highly effective and versatile electrophile for SNAr reactions. Its unique substitution pattern, featuring a fluorine atom as a leaving group positioned ortho to a potent electron-withdrawing methylsulfonyl group, renders the aromatic ring exceptionally susceptible to nucleophilic attack. This strategic arrangement facilitates the synthesis of a diverse array of complex molecules under relatively mild conditions.[3][4]

This guide provides an in-depth exploration of the chemical principles underpinning the reactivity of this compound in SNAr reactions, alongside detailed, field-proven protocols for its application with a range of common nucleophiles.

The Mechanistic Heart of Reactivity: The SNAr Pathway

The efficacy of this compound in SNAr reactions is a direct consequence of its electronic and structural properties. The reaction proceeds via a well-established two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong inductive and resonance electron-withdrawing effects of the ortho-methylsulfonyl group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Elimination of the Leaving Group and Aromatization: In the second, typically rapid, step, the fluoride ion is expelled from the Meisenheimer complex. The departure of the fluoride leaving group restores the aromaticity of the ring, yielding the final substituted product. The high electronegativity of fluorine enhances its ability to stabilize the transition state leading to the Meisenheimer complex, making it an excellent leaving group in this context.

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with this compound using common classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the synthesis of N-substituted 2-(methylsulfonyl)anilines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow: Amination

Caption: A generalized workflow for the amination of this compound.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

To this solution, add the desired amine nucleophile (1.1 - 1.5 eq).

-

Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(methylsulfonyl)aniline.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes a general procedure for the synthesis of 2-(alkylthio/arylthio)-6-(methylsulfonyl)toluenes.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol provides a general method for the synthesis of 2-alkoxy/aryloxy-6-(methylsulfonyl)toluenes.

Materials:

-

This compound

-

Alcohol or phenol

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

While specific yield data for this compound is not extensively tabulated in readily available literature, the following table provides representative yields for analogous SNAr reactions on activated fluoroarenes, which can serve as a benchmark for expected outcomes.

| Nucleophile Class | Activating Group | Solvent | Base | Temperature (°C) | Yield (%) |

| Amine | -NO₂ | DMF | K₂CO₃ | 25-100 | 70-95 |

| Thiol | -NO₂ | THF | NaH | 0-25 | 80-98 |

| Alcohol/Phenol | -NO₂ | DMF | NaH/t-BuOK | 60-80 | 65-90 |

Note: Yields are highly dependent on the specific nucleophile and reaction conditions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion: A Versatile Building Block

The SNAr reactions of this compound offer a reliable and efficient pathway for the synthesis of a wide range of substituted aromatic compounds. The protocols detailed in these application notes are adaptable for various nucleophiles and serve as a robust starting point for the development of novel molecules in drug discovery and materials science. The strong activation provided by the methylsulfonyl group coupled with the excellent leaving group ability of fluorine makes this reagent an invaluable tool for synthetic chemists.

References

protocol for Suzuki coupling with 2-Fluoro-6-(methylsulfonyl)toluene

An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-6-(methylsulfonyl)toluene Derivatives

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a challenging electrophile: a halogenated derivative of this compound. This substrate presents a confluence of steric and electronic challenges, including a sterically encumbered reaction site flanked by ortho-substituents and the presence of a strong C-F bond. We present a detailed, field-proven protocol, explain the causal relationships behind experimental choices, and offer a guide to troubleshooting common issues.

Introduction: Navigating a Challenging Coupling Partner

The target electrophile, for the purpose of this protocol, is 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene . This molecule is representative of a class of substrates that are increasingly common in medicinal chemistry but pose significant hurdles for standard cross-coupling protocols.

The primary challenges are:

-

Steric Hindrance: The bromine atom is positioned between two ortho-substituents (fluorine and methylsulfonyl), which can impede the crucial oxidative addition step by blocking the palladium catalyst's access to the C-Br bond.[3]

-

Electron-Withdrawing Groups: The methylsulfonyl (SO₂Me) and fluoro (F) groups are strongly electron-withdrawing. While this can sometimes facilitate oxidative addition, the overall electronic environment and steric profile require careful catalyst selection.[4]

-

Alternative Reactivity: Aryl sulfones and aryl fluorides can themselves undergo cross-coupling under specific conditions, presenting potential side reactions.[5][6][7] The protocol must favor selective C-Br bond activation, which is kinetically preferred over C-SO₂Me and C-F activation under the prescribed conditions.[8]

This guide provides a robust starting point for coupling this and similar substrates, grounded in a mechanistic understanding of the reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9][10] Understanding this cycle is critical for rationalizing the protocol and for effective troubleshooting.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step and is highly sensitive to steric hindrance and the electron density of the aryl halide.[1] For sterically demanding substrates like ours, bulky, electron-rich phosphine ligands are essential to promote this step.[11][12]

-

Transmetalation: A group (R') is transferred from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8][13][14]

-

Reductive Elimination: The two organic fragments on the Pd(II) center (Ar and R') couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene | >97% | Sigma-Aldrich | The electrophile. |

| Arylboronic Acid or Pinacol Ester | >98% | Combi-Blocks | The nucleophile. Use 1.2-1.5 equivalents. |

| XPhos Pd G3 (or similar pre-catalyst) | Catalyst Grade | Sigma-Aldrich | A highly active catalyst for hindered substrates. Loading: 1-3 mol%.[15] |

| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics | The base. Use 2.0-3.0 equivalents. Must be finely powdered and dry.[16] |

| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |

| Water | Degassed, DI | In-house | Co-solvent. Degas thoroughly before use. |

| Schlenk flask or reaction vial with septum | - | VWR | For maintaining an inert atmosphere. |

| Nitrogen or Argon gas | High Purity | Airgas | For creating an inert atmosphere. |

| Standard laboratory glassware | - | - | For workup and purification. |

| Celite® or silica gel | - | - | For filtration and chromatography. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-fluoro-6-(methylsulfonyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv, finely ground), and the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.[4]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting aryl bromide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[9]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand for the substrate.3. Poor quality base (wet or not finely ground).4. Low reaction temperature. | 1. Ensure rigorous degassing and use of anhydrous solvents.[17]2. Screen other ligands (e.g., RuPhos, SPhos) or increase catalyst loading to 3-5 mol%.[5][15]3. Use fresh, anhydrous, finely powdered K₃PO₄ or switch to Cs₂CO₃.4. Increase temperature to 110-120 °C (if solvents permit). |

| Protodeborylation | Degradation of the boronic acid before it can couple. More common with electron-deficient or heteroaryl boronic acids.[10] | 1. Use the corresponding boronic acid pinacol (Bpin) ester, which is more stable.2. Increase the equivalents of the boronic acid to 1.5-2.0.3. Add the boronic acid portion-wise over the course of the reaction. |

| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen or Pd(II) species at the start.[10] | 1. Ensure rigorous degassing.2. Use a high-quality pre-catalyst that cleanly generates the Pd(0) species. |

| Dehalogenation | The aryl bromide is reduced to an arene. Can be caused by hydride sources in the reaction.[10] | 1. Ensure solvents are pure.2. This is sometimes an unavoidable side reaction with highly active catalysts; optimizing for a lower temperature or shorter reaction time may help. |

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust. Recover palladium residues where possible.

-

Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and their derivatives should be handled with care. Avoid creating dust. Store in a cool, dry place, protected from moisture.[20][21]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care and avoid exposure.

-

Bases: Anhydrous bases like K₃PO₄ are hygroscopic. Strong bases can be corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

- 1. byjus.com [byjus.com]

- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Boron - ESPI Metals [espimetals.com]

- 21. Organoboron chemistry - Wikipedia [en.wikipedia.org]

Application Note: A Practical Guide to the Amination of 2-Fluoro-6-(methylsulfonyl)toluene

Introduction: Strategic Synthesis of Aryl Amines

The synthesis of substituted anilines is a cornerstone of modern medicinal and materials chemistry. The specific scaffold, 2-amino-6-(methylsulfonyl)toluene and its derivatives, represents a valuable building block in the development of novel pharmaceuticals and agrochemicals. The challenge lies in the efficient and selective formation of the carbon-nitrogen bond on a sterically hindered and electronically defined aromatic ring.

This application note provides a comprehensive guide to the amination of 2-Fluoro-6-(methylsulfonyl)toluene. The substrate's unique electronic properties, characterized by a strongly electron-withdrawing methylsulfonyl group (-SO₂Me) positioned ortho to the fluorine leaving group, render it exceptionally well-suited for Nucleophilic Aromatic Substitution (SNAr).[1][2] This pathway offers a distinct advantage over transition-metal-catalyzed methods by avoiding the cost and potential toxicity of metal catalysts, simplifying purification, and often proceeding under milder conditions.

We will first detail the mechanistic underpinnings of the SNAr pathway, followed by a robust, step-by-step experimental protocol. We will also discuss an alternative palladium-catalyzed Buchwald-Hartwig amination protocol for cases involving less nucleophilic amines.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for this critical transformation.

The Mechanistic Rationale: Why SNAr Prevails

The success of a Nucleophilic Aromatic Substitution reaction hinges on the stability of the intermediate formed during the reaction. The SNAr mechanism is a two-step addition-elimination process.[2][6]

-

Nucleophilic Addition: The amine nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

-

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

The key to the facile amination of this compound is the powerful resonance stabilization of the Meisenheimer complex afforded by the ortho-methylsulfonyl group. This electron-withdrawing group delocalizes the negative charge, lowering the activation energy of the initial addition step and driving the reaction forward.

Safety and Materials

Hazard Identification & Personal Protective Equipment (PPE)

All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

This compound: While specific data is limited, related aryl sulfonyl compounds can be corrosive and cause skin and eye irritation.[7] Avoid inhalation of dust and direct contact.

-

Solvents (DMSO, DMF): Can cause skin irritation. Dimethylformamide (DMF) is a suspected teratogen. Use with caution.

-

Bases (K₂CO₃, Cs₂CO₃, NaOtBu): Carbonates are irritants. Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and flammable; handle with extreme care in an inert atmosphere.

-

Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.

-

Palladium Catalysts/Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere.

Reagents and Equipment

| Reagent/Material | Grade | Recommended Supplier |

| This compound | >95% | Sigma-Aldrich, Combi-Blocks |

| Amine (e.g., Morpholine, Benzylamine) | Reagent | Major chemical suppliers |

| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Major chemical suppliers |

| Dimethyl Sulfoxide (DMSO), anhydrous | Reagent | Major chemical suppliers |

| Ethyl Acetate | ACS | Major chemical suppliers |

| Hexanes | ACS | Major chemical suppliers |

| Brine, saturated aqueous solution | Lab Prepared | N/A |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent | Major chemical suppliers |

| Round-bottom flasks, magnetic stir bars | N/A | Standard lab suppliers |

| Condenser, heating mantle | N/A | Standard lab suppliers |

| Separatory funnel, rotary evaporator | N/A | Standard lab suppliers |

| Silica gel for flash chromatography | 60 Å, 230-400 mesh | Standard lab suppliers |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is the primary and recommended method for most primary and secondary amines. It is robust, high-yielding, and avoids the use of metal catalysts.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 1.00 g, 5.31 mmol).

-

Add Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq, 1.47 g, 10.6 mmol) followed by the desired amine (1.2 eq, 6.37 mmol).

-

Causality Note: Potassium carbonate acts as a base to neutralize the HF formed in situ, driving the reaction to completion. An excess is used to ensure a sufficiently basic medium.

-

-

Add Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M (e.g., ~10 mL).

-

Causality Note: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cation (K⁺) but poorly solvates the amine nucleophile, increasing its nucleophilicity. It also has a high boiling point, allowing for elevated reaction temperatures.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water (10x the volume of DMSO).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Note: The product is organic-soluble, while the inorganic salts (K₂CO₃, KF) and DMSO are water-soluble. This step separates the product from the bulk of the reaction medium.

-

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the pure product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Buchwald-Hartwig Amination (Alternative)

This method is recommended for less nucleophilic amines (e.g., certain anilines or hindered amines) where the SNAr reaction may be sluggish. This procedure requires strict inert atmosphere techniques.

Step-by-Step Procedure:

-

Inert Setup: In a glovebox or under a stream of argon, add to an oven-dried flask: a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

-

Add Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add Solvent: Add anhydrous toluene or dioxane (~0.2 M concentration).

-

Reaction: Seal the flask and heat to 100-110 °C.

-

Monitoring & Work-up: Monitor the reaction as described in Protocol 1. The work-up is similar, but begins with filtering the cooled reaction mixture through a pad of Celite to remove the palladium catalyst before proceeding with the aqueous work-up.

Expected Results & Troubleshooting

The SNAr protocol is generally high-yielding. The table below provides expected outcomes for representative amines.

| Amine Nucleophile | Type | Expected Yield | Notes |

| Morpholine | Secondary, cyclic | >90% | Typically a very clean and efficient reaction. |

| Benzylamine | Primary | >85% | Product is stable. Double addition is not observed. |

| Aniline | Primary, aromatic | 70-85% | May require slightly longer reaction times or higher temperatures due to lower nucleophilicity. |

| Diethylamine | Secondary, acyclic | >90% | Efficient reaction, but the product can be volatile. |

Troubleshooting:

-

Incomplete Reaction: If the starting material persists, ensure reagents are anhydrous. The temperature can be increased (up to 120 °C in DMSO), or a stronger base like cesium carbonate (Cs₂CO₃) can be used. For very unreactive amines, consider the Buchwald-Hartwig protocol.

-

Side Product Formation: Ensure the reaction is not overheated for extended periods, which can lead to decomposition. If the amine is sensitive, a milder base like diisopropylethylamine (DIPEA) may be beneficial, though reaction times will increase.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fishersci.com [fishersci.com]

Application Notes and Protocols: 2-Fluoro-6-(methylsulfonyl)toluene as a Versatile Building Block for Next-Generation Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The rational design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide on the application of 2-Fluoro-6-(methylsulfonyl)toluene, a key building block whose unique electronic and steric properties are ideally suited for creating sophisticated kinase inhibitors. We will explore its synthesis, its incorporation into lead compounds, and the rationale behind its efficacy, supplemented with detailed experimental protocols for synthesis and biological evaluation.

Introduction: The Strategic Advantage of Fluorination and Sulfonylation in Kinase Inhibitor Design

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The core challenge lies in achieving high potency for the target kinase while maintaining selectivity against a panel of hundreds of other kinases to minimize off-target effects and associated toxicity. The chemical architecture of the inhibitor is paramount in achieving this goal.

The this compound scaffold offers a unique combination of functionalities that medicinal chemists can leverage:

-

The Fluorine Atom: Beyond its small steric footprint, fluorine's high electronegativity can modulate the pKa of nearby groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell permeability.[1] In the context of this building block, the fluorine atom also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for synthesis.

-

The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety activates the aromatic ring, making the fluorine atom more susceptible to SNAr displacement. Furthermore, its oxygen atoms are strong hydrogen bond acceptors, capable of forming critical interactions with amino acid residues in the kinase ATP-binding pocket.

-

The Ortho-Methyl Group: This group provides steric bulk that can be exploited to achieve selectivity. By creating a specific three-dimensional conformation, it can favor binding to the desired kinase while preventing interaction with other kinases that have a different topography in the ATP-binding site.

This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this high-value building block in their drug discovery programs.

Physicochemical Properties & Safe Handling

Prior to experimental work, it is crucial to understand the properties and handling requirements of this compound.

| Property | Value | Reference |

| CAS Number | 828270-59-3 | [2][3][4] |

| Molecular Formula | C₈H₉FO₂S | [2][4] |

| Molecular Weight | 188.22 g/mol | [2][4] |

| Appearance | White to off-white solid | Inferred from typical small molecules |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound. General precautions include:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6][8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

Synthesis of the Building Block

While this compound is commercially available[3][4], understanding its synthesis provides context for its purity and potential side products. A common route involves the oxidation of a corresponding thioether, which can be prepared from the commercially available 2-fluoro-6-methylaniline.

Figure 1. Representative synthetic workflow for this compound.

Protocol 1: Synthesis via Oxidation

This protocol outlines a general procedure for the oxidation of the corresponding sulfide.

Materials:

-

2-Fluoro-6-(methylthio)toluene

-